molecular formula C13H20O4 B14376843 4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene CAS No. 90176-88-8

4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene

Cat. No.: B14376843
CAS No.: 90176-88-8
M. Wt: 240.29 g/mol
InChI Key: QAWLQJBFALIAPU-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two methoxy groups and a 2,2-dimethoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene typically involves the reaction of 1,2-dimethoxybenzene with 2,2-dimethoxypropane in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimizations for scale-up. The process involves mixing 1,2-dimethoxybenzene and 2,2-dimethoxypropane in a reactor, followed by the addition of an acid catalyst. The reaction mixture is then heated to promote the formation of the product, which is subsequently purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The 2,2-dimethoxypropyl group can also undergo hydrolysis to form reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene is unique due to the presence of both methoxy and 2,2-dimethoxypropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and material science .

Properties

CAS No.

90176-88-8

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

4-(2,2-dimethoxypropyl)-1,2-dimethoxybenzene

InChI

InChI=1S/C13H20O4/c1-13(16-4,17-5)9-10-6-7-11(14-2)12(8-10)15-3/h6-8H,9H2,1-5H3

InChI Key

QAWLQJBFALIAPU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(OC)OC

Origin of Product

United States

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